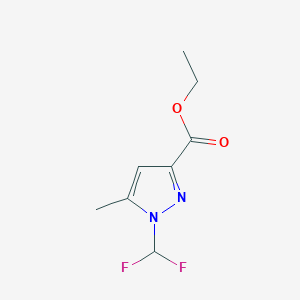

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate

説明

Historical Development of Fluorinated Pyrazole Chemistry

The evolution of fluorinated pyrazole chemistry traces its origins to the early developments in heterocyclic synthesis, with pyrazole itself being first characterized by German chemist Ludwig Knorr in 1883. The subsequent integration of fluorine atoms into pyrazole structures emerged as a transformative approach in the latter half of the twentieth century, driven by the recognition that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. The intensive development of fluorinated heterocyclic synthesis began earnestly after World War II, marking the beginning of a new era in organofluorine chemistry.

The specific synthetic pathway to difluoromethyl-substituted pyrazoles gained prominence in the 1990s, with the first reported synthesis of related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid documented in 1993 by chemists at Monsanto. This pioneering work established the foundation for the systematic exploration of difluoromethyl-substituted pyrazole derivatives, including this compound. The development of these compounds represented a convergence of traditional pyrazole chemistry with emerging fluorination technologies, creating new possibilities for molecular design in both pharmaceutical and agrochemical applications.

The historical trajectory of fluorinated pyrazole research demonstrates an exponential growth pattern, with more than fifty percent of all contributions in this field published within the last five years. This remarkable acceleration reflects the increasing recognition of fluorinated pyrazoles as versatile scaffolds capable of addressing complex challenges in drug discovery, crop protection, and materials science. The historical development has been characterized by continuous methodological refinements in synthetic approaches, leading to more efficient and scalable routes to these valuable intermediates.

Structural Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its unique substitution pattern and electronic properties. The pyrazole core structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, creating a heterocyclic system with both acidic and basic characteristics. The specific positioning of substituents in this compound creates a molecular architecture that balances electronic effects, steric considerations, and synthetic accessibility.

The difluoromethyl group at position 1 introduces significant electronic modifications to the pyrazole ring system. Fluorine atoms, being the most electronegative elements, create strong carbon-fluorine bonds that influence the overall electron distribution within the molecule. The difluoromethyl substituent acts as an electron-withdrawing group, modulating the basicity of the pyrazole nitrogen and affecting the reactivity patterns of the entire molecular framework. This electronic perturbation extends throughout the ring system, influencing the chemical behavior of other substituents.

The methyl group at position 5 provides steric bulk while contributing electron-donating character to the heterocyclic system. This substituent creates an asymmetric environment within the molecule, potentially influencing conformational preferences and intermolecular interactions. The combination of electron-withdrawing and electron-donating substituents creates a balanced electronic environment that can be fine-tuned for specific applications.

Table 1: Structural Properties of this compound

The ethyl carboxylate functionality at position 3 serves multiple purposes within the molecular framework. This group provides a site for further chemical elaboration, enabling the synthesis of related compounds through standard organic transformations. Additionally, the ester functionality influences the physicochemical properties of the compound, affecting parameters such as lipophilicity, solubility, and membrane permeability. The carboxylate group can be readily converted to the corresponding carboxylic acid, amide, or other derivatives, making this compound a versatile synthetic intermediate.

Position in Contemporary Agrochemical Research

The role of this compound in contemporary agrochemical research reflects the broader trend toward the development of fluorinated heterocyclic compounds for crop protection applications. Fluorinated pyrazoles have emerged as important scaffolds in the design of fungicides, particularly those targeting specific enzymatic pathways in plant pathogens. The structural features present in this compound align with design principles that have proven successful in the development of commercial fungicides.

The difluoromethyl substitution pattern in pyrazole-based fungicides has been associated with enhanced biological activity against important agricultural pathogens. Related compounds in this structural class, such as those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, have been successfully commercialized as succinate dehydrogenase inhibitor fungicides. These compounds demonstrate broad-spectrum activity against fungal species that cause significant economic losses in major crop systems worldwide.

Contemporary agrochemical research has identified specific advantages associated with fluorinated pyrazole structures. The presence of fluorine atoms often enhances the metabolic stability of these compounds, leading to improved persistence and efficacy in field applications. Additionally, fluorinated compounds frequently exhibit improved selectivity profiles, demonstrating high activity against target pathogens while showing reduced effects on non-target organisms. This selectivity is particularly important in the context of sustainable agriculture and integrated pest management strategies.

The development of this compound and related compounds represents an important component of the ongoing effort to discover new modes of action for crop protection. As resistance to existing fungicides becomes an increasing concern, the availability of novel chemical scaffolds with unique mechanisms of action becomes critical for maintaining effective disease control options. The structural diversity available within the fluorinated pyrazole chemical space provides numerous opportunities for the discovery of compounds with innovative biological targets.

Table 2: Biological Activities of Related Fluorinated Pyrazole Compounds

Comparative Analysis Among Fluorinated Heterocyclic Compounds

The comparative analysis of this compound within the broader context of fluorinated heterocyclic compounds reveals distinctive features that set this molecular class apart from other fluorinated heterocycles. When compared to fluorinated pyrimidines, thiazoles, and other five-membered heterocycles, the pyrazole framework offers unique advantages in terms of synthetic accessibility, chemical stability, and biological activity profiles.

Fluorinated pyrazoles demonstrate superior chemical stability compared to many other fluorinated heterocycles, particularly under acidic and basic conditions. The aromatic character of the pyrazole ring system, combined with the electron-withdrawing effects of fluorine substituents, creates a molecular framework that resists degradation under various environmental conditions. This stability is particularly advantageous in agrochemical applications, where compounds must maintain their integrity in diverse soil and climatic conditions over extended periods.

The biological activity profiles of fluorinated pyrazoles often exceed those of structurally related heterocycles. Studies comparing the antimicrobial activities of various fluorinated heterocyclic compounds have consistently demonstrated that pyrazole derivatives exhibit broad-spectrum activity against both bacterial and fungal pathogens. The specific substitution pattern present in this compound optimizes the balance between lipophilicity and water solubility, facilitating effective biological uptake and distribution.

Table 3: Comparative Properties of Fluorinated Heterocyclic Compound Classes

| Heterocycle Type | Chemical Stability | Synthetic Accessibility | Biological Activity Range | Application Areas |

|---|---|---|---|---|

| Fluorinated Pyrazoles | High | Moderate to High | Broad spectrum | Agrochemicals, Pharmaceuticals |

| Fluorinated Pyrimidines | Moderate | Moderate | Selective | Pharmaceuticals |

| Fluorinated Thiazoles | Moderate to High | Moderate | Moderate | Pharmaceuticals, Materials |

| Fluorinated Oxazoles | Moderate | Low to Moderate | Selective | Pharmaceuticals |

| Fluorinated Imidazoles | Moderate | Moderate | Broad spectrum | Pharmaceuticals, Agrochemicals |

The synthetic pathways available for the preparation of fluorinated pyrazoles offer greater flexibility compared to many other fluorinated heterocyclic systems. Multiple established routes exist for introducing difluoromethyl groups into pyrazole rings, including direct fluorination methods, fluorinated building block approaches, and post-synthetic modification strategies. This synthetic versatility facilitates the preparation of diverse structural analogs, enabling systematic structure-activity relationship studies and optimization efforts.

The position of this compound within the fluorinated heterocyclic landscape is further distinguished by its potential for structural modification. The presence of the ethyl ester functionality provides a convenient handle for chemical elaboration, allowing for the preparation of amide derivatives, hydrazides, and other functional analogs. This synthetic flexibility positions the compound as a valuable intermediate for the synthesis of more complex fluorinated heterocyclic systems with enhanced biological properties.

特性

IUPAC Name |

ethyl 1-(difluoromethyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)12(11-6)8(9)10/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQNVDGRDZJBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclocondensation via Sodium Enolate Intermediate

This method involves a multi-step synthesis starting from alkyl difluoroacetoacetate derivatives. Key stages include:

- Step 1 : Acidification of sodium enolate of alkyl difluoroacetoacetate (Formula VI-A) using carbonic acid generated in situ from CO₂ and water. Sodium bicarbonate precipitates and is removed by filtration.

- Step 2 : Coupling with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).

- Step 3 : Ring-closing reaction with methylhydrazine in a two-phase system (aqueous/organic). The reaction uses weak bases (e.g., NaHCO₃) and occurs at −10°C to 0°C. The product precipitates after solvent evaporation and is purified via mixed toluene-petroleum ether crystallization.

| Parameter | Value/Description |

|---|---|

| Yield | 75–80% after distillation |

| Solvent System | Toluene, petroleum ether |

| Temperature Range | −10°C to 0°C (ring-closing) |

Catalytic Hydrogenation of Chlorodifluoromethyl Precursors

This approach employs reductive dehalogenation of 5-fluoro-1-alkyl-3-chlorodifluoromethylpyrazole intermediates under hydrogen pressure:

- Reaction Setup : A chloro-difluoro precursor (e.g., 5-chloro-3-(difluorochloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde) is dissolved in THF with triethylamine and a palladium catalyst (e.g., 5% Pd/CaCO₃).

- Conditions : Hydrogen pressure (15 bar) at 90°C for 6 hours. Post-reaction, the catalyst is filtered, and the product is crystallized from isopropanol/water.

| Parameter | Value/Description |

|---|---|

| Catalyst Loading | 0.1–5 wt% |

| Hydrogen Pressure | 15 bar |

| Yield | 70% (7 g from 10 g starting) |

Comparative Analysis of Methods

Industrial-Scale Considerations

- Cyclocondensation : Preferred for batch processing due to straightforward purification via fractional distillation.

- Catalytic Hydrogenation : Suitable for continuous flow systems but requires catalyst recycling to reduce costs.

Quality Control and Characterization

- Purity : ≥99.9% achieved via crystallization.

- Analytical Methods :

化学反応の分析

Types of Reactions: Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo further reactions makes it valuable for creating diverse chemical entities.

Synthesis Methodology

The compound can be synthesized through a multi-step process involving the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine. This method yields the pyrazole ring with desired substituents, ensuring high purity and yield .

Biological Applications

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It acts by inhibiting succinate dehydrogenase, disrupting the citric acid cycle in fungal cells, leading to reduced energy production and ultimately cell death .

Table 1: Antifungal Efficacy Data

| Study | Organism | IC50 Value (μg/mL) | Observations |

|---|---|---|---|

| Akhtar et al. (2022) | Various fungi | Not specified | Significant antifungal activity noted |

| Abdellatif et al. (2022) | COX-2 Inhibition | 0.02–0.04 | High selectivity for COX-2 |

Antibacterial Properties

In addition to antifungal activity, this compound has also shown antibacterial effects against various strains. However, further investigation is needed to elucidate specific mechanisms and efficacy levels .

Pharmaceutical Potential

Pharmaceutical Intermediate

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its structural characteristics may contribute to novel drug development, particularly in targeting metabolic pathways affected by its biochemical actions .

Industrial Applications

Agrochemical Production

The compound is utilized in the formulation of agrochemicals, particularly fungicides. Its ability to disrupt energy metabolism in pests makes it a valuable asset in agricultural pest management strategies .

Environmental Stability

Studies have shown that this compound maintains stability under optimal environmental conditions but may degrade under unfavorable conditions, affecting its efficacy .

Case Studies

In Vitro Studies

In vitro studies have demonstrated that this compound modulates cellular processes by influencing signaling pathways and gene expression related to metabolic regulation .

Animal Model Studies

Dosage effects observed in animal models indicate a dose-dependent relationship where lower doses enhance metabolic pathways while higher doses lead to toxicity. This information is critical for determining safe therapeutic applications .

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect Observed |

|---|---|

| Low (<10) | Enhanced metabolism |

| Moderate (10-50) | No significant adverse effects |

| High (>50) | Cellular damage observed |

作用機序

The mechanism of action of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration, leading to the death of fungal cells .

類似化合物との比較

Ethyl 1-(3,5-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

- Structure : N1-substituted with 3,5-dichlorophenyl; C5 methyl; C3 ethyl ester.

- Synthesis : Synthesized via esterification, followed by hydrolysis to the carboxylic acid derivative (compound 5, 100% yield) .

- Higher molecular weight (MW: 312.2 g/mol) compared to the difluoromethyl analog (MW: 218.2 g/mol).

Ethyl 1-((1H-Imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

- Structure : N1 ethyl; C3 trifluoromethyl; C5 ethyl ester.

- Properties : SMILES: O=C(OCC)C1=CC(=NN1CC)C(F)(F)F; InChIKey: JXBLALWEXAHXNR-UHFFFAOYSA-N.

- Key Differences :

Ethyl 1-(Cyanomethyl)-5-methyl-1H-pyrazole-3-carboxylate

- Structure: N1 cyanomethyl; C5 methyl; C3 ethyl ester.

- Synthesis : Prepared as a ligand (L1) with confirmed structure via ¹H NMR, ¹³C NMR, and HRMS .

- Key Differences: The cyanomethyl group introduces nitrile functionality, enabling nucleophilic reactions. Safety data sheets highlight moderate toxicity (GHS Category 4) .

Ethyl 1-Arylmethyl-3-aryl-1H-pyrazole-5-carboxylate Derivatives

- Structure : N1 arylmethyl; C3 aryl; C5 ethyl ester.

- Bioactivity : Derivatives induce dose-dependent apoptosis in HUVEC cells (IC₅₀: 5–20 µM), with substituent-dependent efficacy .

- Key Differences :

- Aryl groups at N1 and C3 enable π-π stacking interactions, critical for targeting cancer cells.

- Crystal structure (compound 3c) confirms planar geometry favoring DNA intercalation .

生物活性

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a difluoromethyl group attached to a pyrazole ring. The compound is primarily utilized as an intermediate in the synthesis of various fungicides, indicating its relevance in agricultural applications .

Inhibition of Succinate Dehydrogenase (SDH)

The primary mechanism through which this compound exerts its biological effects is by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the citric acid cycle. This inhibition disrupts cellular respiration, leading to decreased energy production and potential cell death, which is particularly effective against fungal cells.

Antifungal Properties

This compound has demonstrated significant antifungal activity. Its efficacy as a fungicide is attributed to its ability to interfere with energy metabolism in fungal cells, making it a valuable compound in agricultural pest management .

Antibacterial Activity

Research indicates that this compound also possesses antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, although specific mechanisms and efficacy levels require further investigation .

In Vitro Studies

In vitro studies have revealed that this compound effectively modulates several cellular processes. It influences cell signaling pathways and gene expression, particularly affecting kinases involved in metabolic regulation.

Table 1: In Vitro Activity Data

| Study | Organism | IC50 Value (μg/mL) | Observations |

|---|---|---|---|

| Akhtar et al. (2022) | Various fungi | Not specified | Significant antifungal activity noted |

| Abdellatif et al. (2022) | COX-2 Inhibition | 0.02–0.04 | High selectivity for COX-2 |

Animal Model Studies

Dosage effects in animal models have shown that lower doses of this compound can enhance metabolic pathways, while higher doses may lead to toxicity and cellular damage. These findings suggest a dose-dependent relationship that is critical for therapeutic applications .

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect Observed |

|---|---|

| Low (<10) | Enhanced metabolism |

| Moderate (10-50) | No significant adverse effects |

| High (>50) | Cellular damage observed |

Environmental Impact and Stability

The stability and efficacy of this compound are influenced by environmental factors such as pH and temperature. Research indicates that under optimal conditions, the compound maintains its activity over time, although degradation can occur under less favorable conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl difluoroacetoacetate with methyl hydrazine derivatives under reflux in polar aprotic solvents (e.g., THF or acetonitrile). Key parameters include:

- Temperature : 80–100°C to ensure complete ring closure.

- Catalyst : Acidic conditions (e.g., HCl) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX programs confirms the pyrazole ring geometry and substituent positions (e.g., dihedral angles between difluoromethyl and carboxylate groups) .

- NMR : and NMR resolve peak splitting from fluorinated groups, while NMR verifies ester carbonyl signals at ~165 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 204.17) and fragmentation patterns .

Q. What are the primary physical and chemical properties relevant to handling and storage?

- Methodological Answer :

- Solubility : Soluble in DMSO, THF, and chlorinated solvents; limited solubility in water (<0.1 mg/mL).

- Stability : Hydrolytically stable at pH 4–8 but degrades under strong alkaline conditions (pH >10). Store at 0–8°C in airtight containers with desiccants to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Computational analysis : DFT calculations (e.g., Gaussian 09) reveal the electron-withdrawing effect of the difluoromethyl group lowers the LUMO energy, enhancing electrophilicity at the pyrazole C-4 position.

- Experimental validation : Reactivity with nucleophiles (e.g., Grignard reagents) shows faster substitution kinetics compared to methyl or trifluoromethyl analogs .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with controls for solvent interference (e.g., DMSO <1% v/v).

- Structural analogs : Compare activity of derivatives (e.g., ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) to isolate substituent-specific effects .

- Meta-analysis : Cross-reference datasets from independent studies using tools like ChemRxiv or PubChem BioAssay .

Q. How can computational modeling predict binding affinities for target enzymes (e.g., fungal CYP51)?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions between the difluoromethyl group and hydrophobic enzyme pockets.

- MD simulations : GROMACS tracks ligand-protein stability over 100 ns to validate binding poses .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic methods, and how can they be optimized for scalability?

- Answer :

- Issue : Low yields (<50%) in multi-step syntheses due to side reactions (e.g., ester hydrolysis).

- Solution : Use flow chemistry (e.g., continuous stirred-tank reactors) to control residence time and minimize degradation .

Q. How do impurities (e.g., unreacted hydrazine) affect biological assays, and what purification steps are essential?

- Answer :

- Detection : HPLC with UV/Vis detection (λ = 254 nm) identifies hydrazine contaminants.

- Mitigation : Post-synthesis treatment with activated charcoal or preparative TLC removes residual reagents .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。